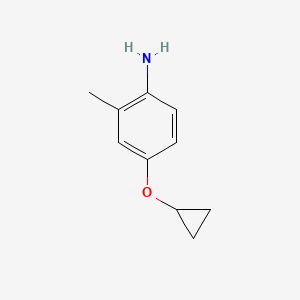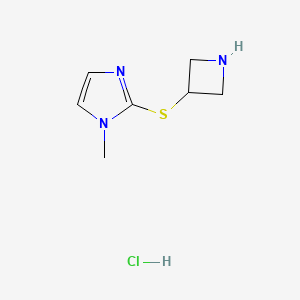
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol
Descripción general
Descripción
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol is a chemical compound that belongs to the class of fluorinated alcohols. It is commonly known as HFPO-DA, and it has been widely used in various scientific research applications.
Mecanismo De Acción
HFPO-DA works by lowering the surface energy of the substrate it is applied to. This results in the formation of a superhydrophobic surface that repels water and other liquids. The unique surface properties of HFPO-DA are due to the presence of fluorine atoms in the molecule, which create a low surface energy.
Efectos Bioquímicos Y Fisiológicos
HFPO-DA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any adverse effects on human health. It is also biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HFPO-DA in lab experiments is its unique surface properties. It can be used to create superhydrophobic surfaces that are resistant to water and other liquids. This makes it ideal for use in experiments where a hydrophobic surface is required. However, one of the limitations of using HFPO-DA is its relatively high cost. It is also not readily available in large quantities.
Direcciones Futuras
There are many future directions for the use of HFPO-DA in scientific research. One area of interest is in the development of new superhydrophobic materials for use in various applications. HFPO-DA can be used as a starting material for the synthesis of new compounds with unique surface properties. Another area of interest is in the development of new methods for the synthesis of HFPO-DA. Researchers are working on developing more efficient and cost-effective methods for the production of HFPO-DA. Finally, there is interest in studying the biochemical and physiological effects of HFPO-DA in more detail. Further studies are needed to fully understand the potential health and environmental impacts of this compound.
Aplicaciones Científicas De Investigación
HFPO-DA has been widely used in various scientific research applications. One of the most common applications is in the field of surface chemistry. HFPO-DA has unique surface properties that make it an ideal candidate for use in the production of superhydrophobic surfaces. It has been used to create self-cleaning surfaces, anti-fogging coatings, and anti-icing surfaces.
Propiedades
IUPAC Name |
1,3-bis(2,2,3,3-tetrafluoropropoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F8O3/c10-6(11)8(14,15)3-19-1-5(18)2-20-4-9(16,17)7(12)13/h5-7,18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVGVZXWFYLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(F)F)(F)F)O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)


![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)


![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)
